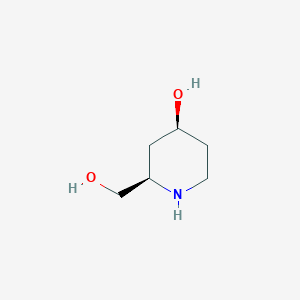
2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile is an organic compound with a complex structure that includes a cyclohexene ring, a carbonyl group, an isoquinoline moiety, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexene with a carbonyl chloride to form the cyclohexene-1-carbonyl intermediate . This intermediate is then reacted with isoquinoline and a nitrile source under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism by which 2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexene-1-one: This compound shares the cyclohexene ring and carbonyl group but lacks the isoquinoline and nitrile moieties.
1-Cyclohexene-1-carboxylic Acid: Similar in structure but contains a carboxylic acid group instead of the nitrile group.
Uniqueness
2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the isoquinoline moiety, in particular, distinguishes it from simpler compounds and may contribute to its unique properties and applications.
Propiedades
Fórmula molecular |
C17H16N2O |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
2-(cyclohexene-1-carbonyl)-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C17H16N2O/c18-12-16-15-9-5-4-6-13(15)10-11-19(16)17(20)14-7-2-1-3-8-14/h4-7,9-11,16H,1-3,8H2 |
Clave InChI |
TWPVSKQOCKYSJE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)C(=O)N2C=CC3=CC=CC=C3C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11710769.png)

![1-[(1,1,3,3-Tetramethylbutyl)amino]-3-(2,4,6-trimethylphenoxy)-2-propanol](/img/structure/B11710785.png)

![4-(4-fluorophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11710800.png)
![2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11710802.png)
![3-hydroxy-N'-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11710806.png)
![3,5-dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B11710819.png)
![(2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile](/img/structure/B11710833.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B11710836.png)
![phenyl 4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B11710844.png)

